6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride
Description
6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride (CAS: 1353977-82-8) is a pyrimidine derivative with a molecular formula of C₁₁H₁₉ClN₄OS and a molecular weight of 290.81 g/mol . The compound features a pyrimidine core substituted with a methoxy group at position 6, a methylthio group at position 2, and a piperidin-4-yl amine moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
6-methoxy-2-methylsulfanyl-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS.ClH/c1-16-10-7-9(14-11(15-10)17-2)13-8-3-5-12-6-4-8;/h7-8,12H,3-6H2,1-2H3,(H,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZIZMFGWQJRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NC2CCNCC2)SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine typically involves multiple steps:
Pyrimidine Formation: : The initial step involves the synthesis of the pyrimidine ring through a condensation reaction between appropriate aldehydes and amidines under specific catalytic conditions.
Substitution Reactions: : Methoxy and methylthio groups are introduced using suitable methoxylation and thioetherification reactions.
Amination: : Finally, the piperidine ring is introduced via nucleophilic substitution, often requiring the presence of a base and elevated temperatures.
Industrial Production Methods: For large-scale production, the process may utilize flow chemistry techniques to enhance efficiency and yield. Continuous flow reactors allow precise control over reaction conditions, reducing by-products and improving the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring and methylthio group are key sites for nucleophilic substitution.
Substitution at the Methylthio Group
The methylthio (−SMe) group undergoes displacement with nucleophiles. For example:
Key Finding : The methylthio group exhibits moderate reactivity in polar aprotic solvents, with sulfur’s leaving ability enhanced by bases like K₂CO₃ .
Oxidation Reactions
The methylthio group is oxidized to sulfoxide or sulfone derivatives under controlled conditions:
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide (S=O) or sulfone (O=S=O) groups, critical for modulating pharmacokinetics.
Coupling Reactions
The pyrimidine core participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Aryl boronic acids react at the 4-position of the pyrimidine ring when activated by chlorine (introduced via POCl₃) :
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Chloro derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 6-Methoxy-2-(methylthio)-4-phenylpyrimidine | 58% |
Optimization : Solvent mixtures (e.g., dimethoxyethane/water) and elevated temperatures (80–90°C) improve yields .
Functionalization of the Piperidine Amine
The piperidine moiety undergoes typical amine reactions:
| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM, 0°C | N-Acetyl-piperidin-4-yl derivative | >90% | |
| Alkylation | Methyl iodide, K₂CO₃, DMF, RT | N-Methyl-piperidin-4-yl derivative | 85% |
Note : The hydrochloride salt’s protonated amine requires neutralization (e.g., with Et₃N) prior to acylation.
Ring Modification and Rearrangement
The pyrimidine ring participates in cyclization under acidic conditions:
| Conditions | Reagents | Product | Observation | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.), 100°C | None | Fused quinazoline derivative | Via intramolecular cyclization |
Application : Such rearrangements are leveraged to synthesize polycyclic pharmacophores .
Stability and Degradation Pathways
Critical stability data under stress conditions:
| Condition | Observation | Degradation Product | Source |
|---|---|---|---|
| pH < 3, 60°C, 24h | Hydrolysis of methoxy group | 6-Hydroxy-pyrimidin-4-amine | |
| UV light, 48h | Oxidation of methylthio to sulfoxide | 6-Methoxy-2-(sulfinyl) derivative |
Scientific Research Applications
Chemistry: : This compound serves as an intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology: : It has potential as a ligand for various biological targets, useful in drug discovery for binding studies.
Medicine: : Preliminary studies suggest it may have therapeutic potential for conditions involving overactive signaling pathways, though this requires further research.
Industry: : Used in the development of new materials with unique electronic or structural properties.
Mechanism of Action
The exact mechanism by which 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine exerts its effects is still under investigation. It is believed to interact with specific molecular targets in cells, possibly involving receptor binding or enzyme inhibition. The piperidine group enhances binding affinity, while the methoxy and methylthio groups contribute to the compound's selectivity and potency.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Physicochemical and Pharmacokinetic Properties
Table 2: Key Physicochemical Differences
¹ Predicted using fragment-based methods.
² Solubility inferred from structural analogs.
Key Observations:
- Methoxy vs.
- Piperidine vs. Pyrrolidine Rings : The piperidine ring in the target compound offers greater conformational flexibility than pyrrolidine, which may optimize binding to larger active sites (e.g., kinases or GPCRs) .
- Methylthio Group : The methylthio (SCH₃) substituent at position 2 is a common feature in kinase inhibitors, acting as a hydrogen-bond acceptor or leaving group in prodrug activation .
Biological Activity
6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride, with the CAS number 1353977-82-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The molecular formula of 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride is with a molecular weight of approximately 290.81 g/mol. The compound is typically stored under inert conditions at room temperature to maintain its stability and efficacy .
| Property | Value |
|---|---|
| CAS Number | 1353977-82-8 |
| Molecular Formula | C11H19ClN4OS |
| Molecular Weight | 290.81 g/mol |
| Purity | Specified by supplier |
Anticancer Properties
Recent studies have indicated that compounds similar to 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride exhibit significant anticancer properties. For example, a study on related pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer cell signaling pathways. Preliminary data suggest that it could inhibit key enzymes or receptors associated with tumor growth and metastasis, although detailed mechanistic studies are still required.
In Vitro Studies
In vitro assays have shown that 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride can effectively reduce the viability of cancer cells at micromolar concentrations. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported in the low micromolar range for certain cancer types, indicating potent cytotoxic effects .
In Vivo Efficacy
In vivo studies using xenograft models have further validated the anticancer potential of this compound. Administration of the compound resulted in significant tumor size reduction without notable toxicity to normal tissues, suggesting a favorable therapeutic index .
Case Study 1: Breast Cancer Model
A recent investigation utilized a breast cancer xenograft model to assess the efficacy of 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride. The results indicated a reduction in tumor volume by approximately 60% after treatment over four weeks compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptosis in treated tumors .
Case Study 2: Lung Cancer Metastasis
Another study focused on the compound's role in inhibiting lung cancer metastasis. The treatment significantly reduced metastatic nodules in the lungs of mice compared to untreated controls. The underlying mechanism was linked to the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis .
Q & A
Q. How are stability and reactivity under acidic/basic conditions optimized?
- Approaches :
- pH Stability Studies : Incubate at pH 1–13 and analyze degradation products via LC-MS .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during synthesis .
- Results :
| Condition | Half-Life (Parent Compound) | Reference |
|---|---|---|
| pH 2 | 12 hours | |
| pH 10 | 2 hours |
Q. Tables
Q. Table 1: Synthetic Yields Under Varied Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine Substitution | NaHMDS, THF, 0°C → RT, 8h | 76–91% | |
| Methoxy Introduction | NaOMe, MeOH, reflux, 12h | 68–90% | |
| Salt Formation | HCl/EtOH, RT, 2h | 81% |
Q. Table 2: Biological Activity and Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| clogP | 2.51 | |
| A₂A Receptor IC₅₀ | 0.22 nM | |
| Metabolic Stability | 15% remaining (human, 1h) | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
